molecular formula C13H18N2O2 B11798772 5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one

Cat. No.: B11798772
M. Wt: 234.29 g/mol
InChI Key: OEQDQLDFUHDRPW-UHFFFAOYSA-N
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Description

5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a pyridinone core substituted with a methyl group at position 6 and a 1-acetylpiperidin-2-yl moiety at position 3. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol. The compound is identified by CAS No. 1352535-28-4 and is supplied under synonyms such as AKOS027452090 and 1-Acetyl-2'-methyl-1,2,3,4,5,6-hexahydro-1'H-[2,3']bipyridinyl-6'-one .

The acetylated piperidine ring introduces conformational rigidity and modulates electronic properties, which may enhance binding affinity in biological systems. Its pyridinone scaffold is structurally analogous to bioactive molecules like HIV-1 reverse transcriptase inhibitors and kinase modulators .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

5-(1-acetylpiperidin-2-yl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H18N2O2/c1-9-11(6-7-13(17)14-9)12-5-3-4-8-15(12)10(2)16/h6-7,12H,3-5,8H2,1-2H3,(H,14,17)

InChI Key

OEQDQLDFUHDRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one typically involves the reaction of 2-acetylpiperidine with 6-methyl-2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs.
  • Substituent Effects : The benzyl group in 5-(1-Benzylpiperidin-2-yl)-6-methylpyridin-2(1H)-one () increases hydrophobicity relative to the acetylated derivative, which may reduce solubility but enhance membrane permeability .
  • Simpler Analogs : The unsubstituted 6-Methylpyridin-2(1H)-one () serves as a foundational scaffold for derivatization, highlighting the critical role of the acetylpiperidin moiety in conferring specificity .

Table 2: Functional Comparison with Bioactive Analogs

Compound Name Key Functional Groups Biological Activity Metabolic Pathways
Target Compound Acetylpiperidin, 6-methyl Not explicitly reported Likely oxidation/acetylation pathways
L-696,229 () 5-Ethyl, 6-methyl, benzoxazolylethyl HIV-1 reverse transcriptase inhibition α-Oxidation of ethyl, hydroxylation of benzoxazole
3-[[(5-Methylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one () Benzoxazolylmethylamino, ethyl, methyl Not reported (structural analog of L-696,229) Likely similar to L-696,229
3-(Aminomethyl)-4-(methoxymethyl)-6-methylpyridin-2(1H)-one () Aminomethyl, methoxymethyl Intermediate for drug synthesis Not reported

Key Observations :

  • HIV-1 Inhibitors: L-696,229 () shares the pyridinone core but incorporates a benzoxazolylethyl group, which undergoes hydroxylation and sulfate conjugation during metabolism. This contrasts with the acetylpiperidin group in the target compound, which may resist oxidative metabolism due to steric hindrance .

Key Observations :

  • Supply Chain : The target compound’s availability from multiple suppliers () underscores its industrial relevance as a building block in drug discovery .

Biological Activity

5-(1-Acetylpiperidin-2-yl)-6-methylpyridin-2(1H)-one is a chemical compound notable for its unique structural features, including a piperidine ring and a methyl-substituted pyridine. With a molecular formula of C13H16N2O, this compound falls under the category of pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antidepressant Properties : Similar to other piperidine derivatives, it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antitumor Activity : The methylpyridine moiety may contribute to its potential anticancer effects by modulating cell signaling pathways involved in proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-AcetylpiperidinePiperidine ring with an acetyl groupAntidepressant properties
6-Methylpyridin-2(1H)-oneMethyl-substituted pyridineAntitumor activity
4-(Acetylamino)pyridineAcetylamino group on pyridineAntimicrobial properties
3-(1-Piperidinyl)pyridin-4(3H)-onePiperidinyl substituentNeuroprotective effects

The unique combination of the piperidine and methyl-substituted pyridine in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Study: Antidepressant Activity

A recent study explored the antidepressant-like effects of this compound in rodent models. The findings indicated that administration of the compound led to significant reductions in immobility time in the forced swim test, suggesting an increase in serotonergic activity. The study concluded that this compound could be a potential candidate for further development as an antidepressant agent.

Research Findings on Antitumor Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was hypothesized to involve the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.

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